molecular formula C15H16O3S B14568686 Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- CAS No. 61563-84-6

Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]-

Cat. No.: B14568686
CAS No.: 61563-84-6
M. Wt: 276.4 g/mol
InChI Key: GYKKIRDWZNHVQU-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- is an organic compound with a complex structure that includes a phenol group, two methyl groups, and a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- typically involves multiple steps. One common method includes the sulfonylation of 2,6-dimethylphenol with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- exerts its effects depends on the specific application. In chemical reactions, the phenol group can act as a nucleophile, while the sulfonyl group can participate in electrophilic reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-dimethyl-: Lacks the phenylsulfonylmethyl group, making it less reactive in certain chemical reactions.

    Phenol, 2,4-dimethyl-: Has a different substitution pattern, leading to variations in reactivity and applications.

    Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)ethyl]-: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties.

Uniqueness

Phenol, 2,6-dimethyl-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

61563-84-6

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-2,6-dimethylphenol

InChI

InChI=1S/C15H16O3S/c1-11-8-13(9-12(2)15(11)16)10-19(17,18)14-6-4-3-5-7-14/h3-9,16H,10H2,1-2H3

InChI Key

GYKKIRDWZNHVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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